molecular formula C16H20FN3O2 B2830562 Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate CAS No. 1005503-31-0

Tert-butyl 4-(2-cyano-3-fluorophenyl)piperazine-1-carboxylate

Cat. No. B2830562
Key on ui cas rn: 1005503-31-0
M. Wt: 305.353
InChI Key: UWNRCHCIYJMJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985755B2

Procedure details

In a round bottom flask, sodium hydride (60%) (2.40 g; 60 mmol) was suspended in DMF (25 mL) and cooled in an ice water bath under nitrogen. 1-Boc-piperazine (9.53 g; 50.6 mmol) was added in small portions to the reaction mixture at 0° C. over 30 minutes. The mixture was allowed to stir at room temperature for 3 hours and the recooled to 0° C. 2,6-Difluorobenzonitrile (8.57 g; 60 mmol) was added to the reaction mixture in DMF (10 mL) over 45 minutes. The mixture was stirred at room temperature for 16 hours. The reaction mixture was poured in ice water (250 mL) and stirred. The solid was collected by vacuum filtration and washed with water. And then dried under vacuum to yield the title compound (11.65 g; 75% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step Two
Quantity
8.57 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[F:16][C:17]1[CH:24]=[CH:23][CH:22]=[C:21](F)[C:18]=1[C:19]#[N:20]>CN(C=O)C>[C:6]([O:5][C:3]([N:10]1[CH2:11][CH2:12][N:13]([C:21]2[CH:22]=[CH:23][CH:24]=[C:17]([F:16])[C:18]=2[C:19]#[N:20])[CH2:14][CH2:15]1)=[O:4])([CH3:9])([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.53 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Step Three
Name
Quantity
8.57 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ice water
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath under nitrogen
CUSTOM
Type
CUSTOM
Details
recooled to 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
And then dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C(=CC=C1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.65 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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